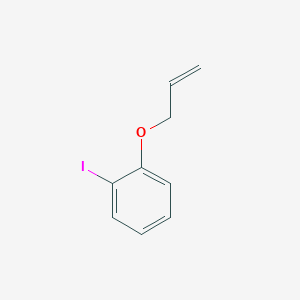

Allyl (2-iodophenyl) ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Allyl (2-iodophenyl) ether: is an organic compound belonging to the class of phenol ethers It is characterized by the presence of an allyl group attached to a 2-iodophenyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allyl (2-iodophenyl) ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In this case, 2-iodophenol can be reacted with allyl bromide in the presence of a base to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Radical Cyclization to Dihydrobenzofuran Derivatives

Allyl (2-iodophenyl) ether undergoes manganese-mediated radical cyclization to form dihydrobenzofuran derivatives. Treatment with tributylmanganate (n-Bu₃MnLi or n-Bu₃MnMgBr) generates a radical intermediate via iodine abstraction, followed by cyclization and recombination with manganese species to yield the product .

Key Data :

-

Substrate: Allyl 2-iodophenyl ether

-

Reagent: Tributylmanganate

-

Conditions: Ambient temperature, atmospheric oxygen

-

Product: Dihydrobenzofuran derivatives

Mechanism :

-

Radical formation : Tributylmanganate abstracts iodine, generating a phenyl radical.

-

Cyclization : The radical undergoes 5-exo-trig cyclization, forming a benzofuran framework.

-

Termination : The radical recombines with manganese species, yielding the dihydrobenzofuran product .

Cleavage via Sₙ2′ Process with tert-Butyllithium

This compound undergoes selective cleavage with tert-butyllithium (t-BuLi) via an Sₙ2′ mechanism. This reaction produces 2-iodophenol and 4,4-dimethyl-1-pentene as byproducts .

Key Data :

-

Substrate: this compound

-

Reagent: tert-Butyllithium

-

Conditions: Low temperatures (−78°C to 0°C), n-pentane solvent

-

Product: 2-Iodophenol

Mechanism :

-

t-BuLi attacks the γ-position of the allyl group (Sₙ2′ pathway), displacing the 2-iodophenoxide ion.

Iodine-Mediated Oxidative Deprotection

Under iodine/water biphasic conditions, this compound undergoes oxidative deprotection to form α,β-unsaturated carbonyl compounds. The reaction proceeds via HI-mediated protonation of the ether, followed by nucleophilic attack by water and oxidation .

Key Data :

-

Substrate: this compound

-

Reagent: I₂/H₂O

-

Conditions: Biphasic solvent (e.g., CH₂Cl₂/H₂O), 60–80°C

-

Product: α,β-Unsaturated aldehyde/ketone

Mechanism :

-

Protonation : HI protonates the ether oxygen, forming an oxonium ion.

-

Hydrolysis : Water attacks the oxonium ion, releasing allylic alcohol.

-

Oxidation : Electrophilic iodine species oxidize the alcohol to the carbonyl product .

Claisen Rearrangement to 2-Iodo-allylphenol

Analogous to allyl phenyl ether, this compound undergoes acid-catalyzed Claisen rearrangement. The reaction forms 2-(allyl)-6-iodophenol, leveraging the electron-withdrawing iodine substituent to stabilize the intermediate .

Key Data :

-

Substrate: this compound

-

Reagent: Acidic conditions (e.g., H₂SO₄, TsOH)

-

Conditions: Heating (100–150°C)

-

Product: 2-(Allyl)-6-iodophenol

Mechanism :

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- Benzofuran Derivatives : Allyl (2-iodophenyl) ether serves as a precursor for synthesizing benzofuran derivatives, which are important in medicinal chemistry due to their biological activities. The compound can undergo radical cyclization reactions to produce these derivatives efficiently .

- Dihydrobenzofuran Derivatives : The compound is utilized in radical cyclization processes that yield dihydrobenzofuran derivatives, showcasing its versatility in forming complex organic structures.

-

Radical Reactions

- Substrate for Radical Coupling : this compound acts as a substrate in radical coupling reactions, allowing for the construction of challenging molecular architectures. For instance, it has been employed in intermolecular radical coupling cascades that yield benzofurylethylamines with high efficiency .

- Reactivity with Thiols : The compound can also react with thiols under specific conditions to form thioether products, demonstrating its utility in synthesizing compounds with diverse functional groups .

-

Material Science

- Development of New Materials : The unique reactivity of this compound makes it valuable in the development of new polymers and materials. Its ability to participate in various chemical reactions allows researchers to design materials with tailored properties for specific applications.

Case Studies

-

Synthesis of Benzofurylethylamines :

A study demonstrated the use of this compound in a radical coupling reaction with ketimine substrates, yielding benzofurylethylamines in good to excellent yields. This showcases the compound's effectiveness as a building block in complex molecule synthesis . -

Formation of Dihydrobenzofuran Derivatives :

Research highlighted the radical cyclization process involving this compound leading to dihydrobenzofuran derivatives. This process was facilitated by tributylmanganate as a catalyst, illustrating the compound's role in producing biologically relevant structures .

Mecanismo De Acción

The mechanism of action of allyl (2-iodophenyl) ether in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. For example, in radical cyclization, the compound undergoes homolytic cleavage to form a radical, which then participates in cyclization to form dihydrobenzofuran derivatives . In Claisen rearrangement, the mechanism involves the migration of an allyl group and the formation of new carbon-carbon bonds .

Comparación Con Compuestos Similares

Allyl Phenyl Ether: Undergoes similar Claisen rearrangement reactions but lacks the iodine substituent.

2-Iodophenol: Shares the iodine substituent but lacks the allyl group.

Uniqueness: Allyl (2-iodophenyl) ether is unique due to the presence of both an allyl group and an iodine substituent, which confer distinct reactivity patterns. The iodine atom can participate in various substitution reactions, while the allyl group can undergo rearrangements and radical reactions, making this compound versatile in organic synthesis.

Actividad Biológica

Allyl (2-iodophenyl) ether, a compound characterized by its ether functional group and iodine substitution on the aromatic ring, has garnered attention for its potential biological activities. This article reviews the synthesis, biological implications, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, including radical coupling strategies and palladium-catalyzed reactions. For instance, recent studies have demonstrated the use of 2-iodophenyl allenyl ether substrates in radical reactions to produce various derivatives, including benzofurans and other heterocycles .

Biological Activity

The biological activity of this compound is primarily linked to its ability to participate in radical-mediated transformations. These transformations can lead to the formation of biologically relevant compounds that exhibit various pharmacological effects.

Anticancer Properties

Research indicates that compounds derived from this compound exhibit anticancer properties. For example, studies have shown that certain derivatives can modulate membrane protein functions, which is crucial for cancer cell proliferation and survival . The mechanism often involves interaction with lipid membranes and proteins, leading to altered signaling pathways that inhibit tumor growth.

Antimicrobial Activity

Additionally, derivatives of this compound have been evaluated for their antimicrobial activity. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes .

The mechanisms by which this compound exerts its biological effects include:

- Radical Generation : The compound can generate radicals that initiate further chemical reactions leading to the formation of bioactive molecules.

- Membrane Interaction : Its ability to interact with lipid membranes may alter membrane fluidity and protein function, impacting cellular processes such as apoptosis and proliferation .

- Oxidative Stress Modulation : Compounds derived from this compound have been implicated in the modulation of oxidative stress responses within cells, potentially providing protective effects against oxidative damage .

Study 1: Anticancer Efficacy

A study explored the anticancer efficacy of a derivative of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 50 |

| Control (no treatment) | >1000 |

Propiedades

IUPAC Name |

1-iodo-2-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOKENAONNPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.